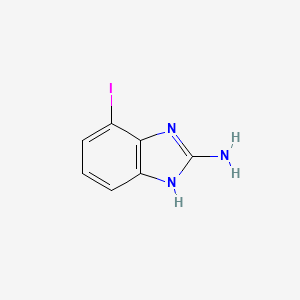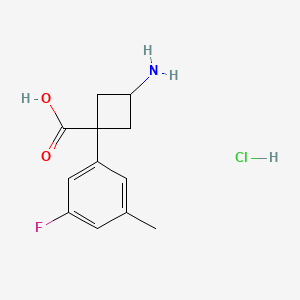![molecular formula C10H14O2Si B13453864 3-[(Trimethylsilyl)oxy]benzaldehyde](/img/structure/B13453864.png)
3-[(Trimethylsilyl)oxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Trimethylsilyl)oxy]benzaldehyde is an organic compound with the molecular formula C10H14O2Si. It is a derivative of benzaldehyde where a trimethylsilyl group is attached to the oxygen atom of the aldehyde group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-[(Trimethylsilyl)oxy]benzaldehyde can be synthesized through the reaction of benzaldehyde with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Trimethylsilyl)oxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: 3-[(Trimethylsilyl)oxy]benzoic acid.
Reduction: 3-[(Trimethylsilyl)oxy]benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(Trimethylsilyl)oxy]benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-[(Trimethylsilyl)oxy]benzaldehyde involves its ability to participate in various chemical reactions due to the presence of the reactive aldehyde group and the trimethylsilyl group. The trimethylsilyl group can act as a protecting group, making the compound more stable and allowing for selective reactions at the aldehyde group. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde: The parent compound without the trimethylsilyl group.
3-Methoxybenzaldehyde: A similar compound with a methoxy group instead of the trimethylsilyl group.
4-[(Trimethylsilyl)oxy]benzaldehyde: A positional isomer with the trimethylsilyl group at the para position
Uniqueness
3-[(Trimethylsilyl)oxy]benzaldehyde is unique due to the presence of the trimethylsilyl group, which imparts increased stability and reactivity compared to its parent compound, benzaldehyde. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Propriétés
Formule moléculaire |
C10H14O2Si |
|---|---|
Poids moléculaire |
194.30 g/mol |
Nom IUPAC |
3-trimethylsilyloxybenzaldehyde |
InChI |
InChI=1S/C10H14O2Si/c1-13(2,3)12-10-6-4-5-9(7-10)8-11/h4-8H,1-3H3 |
Clé InChI |
QOQAULDZYBGPKF-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=CC=CC(=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino}-4,4-difluorobutanoic acid](/img/structure/B13453793.png)
![N-{4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl}prop-2-enamide](/img/structure/B13453800.png)

![8,8-dimethyl-2H,3H,4H,5H,6H,7H,8H-furo[3,2-c]azepine](/img/structure/B13453813.png)




![8-Amino-3-(2,6-dioxopiperidin-3-yl)-3-azatricyclo[7.3.1.0,5,13]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B13453834.png)
![3-Phenyl-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid](/img/structure/B13453836.png)
![2-Methylimidazo[4,3-b][1,3]thiazole-3-carboxylicacid](/img/structure/B13453839.png)

![3-(4-{[(Propan-2-yl)carbamoyl]methyl}piperazin-1-yl)propanoic acid dihydrochloride](/img/structure/B13453858.png)
